molecular formula C10H6FNO2 B7901142 7-Fluoroisoquinoline-5-carboxylic acid

7-Fluoroisoquinoline-5-carboxylic acid

Cat. No.: B7901142
M. Wt: 191.16 g/mol
InChI Key: XXQJUFGUCZDYHZ-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Chemistry and Heterocyclic Systems

The incorporation of fluorine into organic molecules, particularly heterocyclic systems, is a cornerstone of modern medicinal chemistry and materials science. numberanalytics.comnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological characteristics of a parent compound. numberanalytics.comtandfonline.comrsc.org In drug design, introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving a drug's half-life. tandfonline.com This modification can also increase a molecule's binding affinity to target proteins and modulate its lipophilicity and membrane permeability, which are critical for bioavailability. tandfonline.comrsc.orgmdpi.comnih.gov It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com The strategic placement of fluorine on a heterocyclic scaffold can lead to compounds with significantly enhanced potency and selectivity. nih.govmdpi.com

Overview of Isoquinoline (B145761) Scaffold in Chemical Synthesis and Methodological Development

The isoquinoline scaffold, a bicyclic aromatic heterocycle containing a nitrogen atom, is recognized as a "privileged structure" in medicinal chemistry. rsc.orgnih.gov This framework is a core component of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnumberanalytics.com The structural diversity and therapeutic importance of isoquinoline-based molecules have made them a compelling target for organic synthesis. rsc.orgnih.gov Consequently, considerable research has been dedicated to developing efficient and sustainable methods for constructing and functionalizing the isoquinoline ring system, moving beyond traditional reactions to more innovative, environmentally friendly strategies. nih.gov The versatility of the isoquinoline core also extends to materials science, where its derivatives are explored for applications such as fluorosensors. nih.gov

Positioning of 7-Fluoroisoquinoline-5-carboxylic acid within the Field of Fluorinated Heterocycles

This compound is a specific molecule that exemplifies the convergence of the advantageous properties of both fluorine and the isoquinoline framework. researchgate.netresearchgate.net This compound, with the molecular formula C10H6FNO2, integrates a fluorine atom at the 7-position and a carboxylic acid group at the 5-position of the isoquinoline ring system. uni.lu This precise substitution pattern places it within the important class of fluorinated heterocycles, which are of significant interest for developing new bioactive compounds and functional materials. numberanalytics.comresearchgate.net The presence of the fluorine atom is expected to confer enhanced metabolic stability and modulate electronic properties, while the carboxylic acid group provides a key functional handle for forming interactions with biological targets or for further chemical modification. chemshuttle.com

Scope and Objectives of Research on this compound

Research on this compound is primarily focused on its application as a specialized building block in medicinal chemistry and materials science. chemshuttle.com A key objective is to leverage its unique structural features for the synthesis of novel therapeutic agents. For instance, it is employed in the development of new antimicrobial agents, where the carboxylic acid moiety is designed to form critical interactions with bacterial targets. chemshuttle.com In the realm of materials science, derivatives of this compound are being investigated for the creation of self-assembled monolayers. chemshuttle.com In these applications, the isoquinoline core facilitates adsorption onto metal surfaces, and the fluorine substituent provides enhanced chemical resistance. chemshuttle.com The overarching goal of the research is to explore and harness the compound's potential in creating advanced molecules and materials with tailored properties.

Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1368043-44-0 chemshuttle.com
Molecular Formula C10H6FNO2 uni.lu
Molecular Weight 190.16 g/mol chemshuttle.com
Appearance White to off-white solid chemshuttle.com
Melting Point 220-225 °C chemshuttle.com
Solubility Limited in water, good in DMSO chemshuttle.com
InChI Key XXQJUFGUCZDYHZ-UHFFFAOYSA-N uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoroisoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-3-6-5-12-2-1-8(6)9(4-7)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQJUFGUCZDYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Fluoroisoquinoline 5 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis, the process of conceptually deconstructing a target molecule to identify potential starting materials, reveals several viable pathways for the synthesis of 7-Fluoroisoquinoline-5-carboxylic acid. amazonaws.com The core strategy involves disconnecting the heterocyclic ring to simplify the structure into more accessible precursors. Key disconnections for the isoquinoline (B145761) framework are:

Bischler-Napieralski Disconnection: This approach severs the N-C1 bond, leading back to a β-phenylethylamide precursor. This is a classic and widely used method for forming the dihydroisoquinoline core, which can then be oxidized. wikipedia.orgnrochemistry.com

Pictet-Spengler Disconnection: This strategy involves breaking the N-C1 and the adjacent C-C bond, pointing to a β-arylethylamine and a carbonyl compound as precursors. wikipedia.org This reaction is known for its ability to form tetrahydroisoquinolines, which require subsequent aromatization. jk-sci.com

Pomeranz-Fritsch Disconnection: This pathway breaks the N-C8a and C4-C4a bonds, suggesting a substituted benzaldehyde (B42025) and an aminoacetal as starting points for the synthesis.

Transition Metal-Catalyzed Annulation: Modern approaches might involve disconnecting two carbon-carbon bonds on the benzene (B151609) ring portion, envisioning a construction from a functionalized pyridine (B92270) and an alkyne via a cycloaddition reaction. researchgate.net

Each of these disconnections corresponds to a well-established named reaction, which can be adapted for the specific substitution pattern of this compound.

De Novo Synthesis Approaches

The de novo (from scratch) synthesis of the this compound core can be accomplished through several cyclization reactions. The choice of method is often dictated by the availability of starting materials, desired regioselectivity, and tolerance to the fluorine and carboxylic acid functional groups.

Cyclization Reactions for Isoquinoline Core Formation

The formation of the isoquinoline ring system is the critical step in the synthesis. Several classical and modern methods are employed to achieve this transformation.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides under acidic conditions. wikipedia.org The reaction typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.org The resulting dihydroisoquinoline can be subsequently oxidized to the aromatic isoquinoline.

For the synthesis of the target molecule, a key intermediate would be N-[2-(3-fluoro-5-carboxyphenyl)ethyl]acetamide or a related amide. The presence of an electron-withdrawing fluorine atom on the aromatic ring can deactivate it towards the necessary intramolecular electrophilic aromatic substitution, potentially requiring harsher reaction conditions (e.g., higher temperatures or stronger Lewis acids) for the cyclization step to proceed efficiently. nrochemistry.com Modern modifications of this reaction utilize reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) which can facilitate cyclization under milder conditions, an important consideration for sensitive substrates. nih.gov

Reaction Starting Material Type Key Reagents Intermediate Product
Bischler-Napieralskiβ-(fluorophenyl)ethylamidePOCl₃, P₂O₅, or Tf₂O3,4-Dihydroisoquinoline

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com To construct this compound, a plausible starting material would be a phenethylamine (B48288) derivative such as 2-(3-fluoro-5-carboxyphenyl)ethanamine, which would be reacted with a formaldehyde (B43269) equivalent.

The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the aromatic ring. wikipedia.org Electron-donating groups facilitate the reaction, whereas the electron-withdrawing fluorine atom and carboxylic acid group present in the precursor for our target molecule would make the cyclization more challenging, likely requiring strong acid catalysis (e.g., trifluoroacetic acid) and elevated temperatures. wikipedia.orgresearchgate.net The initial product is a tetrahydroisoquinoline, which must undergo oxidation to yield the final aromatic isoquinoline system.

Reaction Starting Material Type Key Reagents Intermediate Product
Pictet-Spenglerβ-(fluorophenyl)ethylamine, AldehydeHCl, Trifluoroacetic AcidTetrahydroisoquinoline

The Pomeranz-Fritsch reaction offers another pathway to isoquinolines, starting from a benzaldehyde and an aminoacetal. For the target molecule, this would involve using 3-Fluoro-5-formylbenzoic acid as the key starting material. biosynth.comchemscene.com This aldehyde would be condensed with an aminoacetaldehyde acetal, and the resulting Schiff base is then cyclized under strong acidic conditions to form the isoquinoline ring.

A significant challenge in this reaction is controlling the regioselectivity of the cyclization, especially with substituted benzaldehydes. The position of the cyclization is directed by the substituents on the benzene ring. The presence of both a fluorine atom and a carboxylic acid group, both of which are electron-withdrawing, can influence the position of ring closure and may require careful optimization of reaction conditions to favor the formation of the desired 7-fluoro isomer over other potential regioisomers.

Modern organic synthesis has seen the rise of powerful transition metal-catalyzed reactions for constructing complex heterocyclic systems. frontiersin.orgsemanticscholar.org These methods offer alternative routes that can overcome some of the limitations of classical named reactions, such as harsh conditions or poor functional group tolerance. nih.gov

One potential strategy for this compound involves a [4+2] cycloaddition or annulation reaction. For instance, a suitably substituted pyridine derivative could react with an alkyne in the presence of a palladium or copper catalyst to construct the isoquinoline core in a single step. researchgate.net These methods are often highly regioselective and can be performed under milder conditions. Recent advancements have also demonstrated the synthesis of fluorinated isoquinolines through novel one-pot strategies involving the thermal decomposition of N-fluoroalkyl-1,2,3-triazoles, showcasing the versatility of modern synthetic approaches. rsc.org

Reaction Type General Precursors Common Catalysts Advantages
Annulation/CycloadditionSubstituted Pyridine + AlkynePalladium (Pd), Copper (Cu)High efficiency, mild conditions, good functional group tolerance

Fluorine Introduction Strategies

The introduction of a fluorine atom onto the isoquinoline core is a critical step that can be approached through various fluorination techniques. The choice of strategy often depends on the available starting materials and the desired regioselectivity.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of an electron-rich substrate with an electrophilic fluorine source ("F+"). For aromatic systems like isoquinoline, this typically requires a sufficiently nucleophilic carbon center. The isoquinoline ring is generally electron-deficient, making electrophilic substitution challenging compared to benzene. However, the benzene ring portion of the isoquinoline is more susceptible to this reaction than the pyridine ring. Under strongly acidic conditions, electrophilic substitution on the isoquinoline skeleton favors the C5 and C8 positions.

A potential strategy for synthesizing this compound would involve the electrophilic fluorination of an isoquinoline-5-carboxylic acid precursor. Reagents such as Selectfluor (F-TEDA-BF4) are commonly used for this purpose. The reaction would likely proceed by attacking the electron-rich benzene ring of the isoquinoline.

While direct fluorination of isoquinoline-5-carboxylic acid at the 7-position has not been detailed, studies on related azaarenes demonstrate the principle. For instance, electrophilic fluorinating agents have been successfully employed to fluorinate a variety of nucleophilic substrates. nih.gov The success of such a reaction would be highly dependent on the directing effects of the existing carboxylic acid group and the nitrogen atom in the heterocyclic ring.

Table 1: Common Electrophilic Fluorinating Agents

Reagent Name Chemical Name Typical Application
Selectfluor 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Fluorination of electron-rich aromatics, enolates, and carbanions. nih.gov
Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F-). This is a common method for introducing fluorine into aromatic systems, particularly those activated towards nucleophilic aromatic substitution (SNA_r). A suitable precursor for this approach would be an isoquinoline-5-carboxylic acid derivative bearing a good leaving group, such as a halogen (e.g., chlorine, bromine) or a nitro group, at the 7-position.

The synthesis could start from 7-chloro-isoquinoline-5-carboxylic acid or 7-bromo-isoquinoline-5-carboxylic acid. The reaction would be carried out using a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent at elevated temperatures. The use of phase-transfer catalysts can enhance the reactivity of the fluoride salt. ucla.edu

Recent advances have focused on direct C-H nucleophilic fluorination. One innovative method describes the concerted nucleophilic aromatic substitution for the oxidative fluorination of quinolines, which are structurally related to isoquinolines. nih.govacs.org This approach avoids the need for a pre-installed leaving group, directly converting a C-H bond to a C-F bond, and has been shown to be compatible with ester functionalities. nih.gov Another sophisticated strategy involves a copper-mediated ortho-C–H radiofluorination of aromatic carboxylic acids protected as 8-aminoquinoline (B160924) benzamides, demonstrating the feasibility of fluorinating near a carboxylic acid group. nih.gov

Table 2: Nucleophilic Fluoride Sources

Reagent Properties Application Notes
Potassium Fluoride (KF) Inexpensive, common source. Often requires high temperatures and phase-transfer catalysts due to low solubility. ucla.edu
Cesium Fluoride (CsF) More soluble and reactive than KF. Used for more challenging substitutions.
Deoxyfluorination of Carboxylic Acids

Deoxyfluorination is a transformation that converts a hydroxyl group into a fluorine atom. While typically applied to alcohols, it can also be used to convert carboxylic acids into acyl fluorides. This subsection, however, implies the conversion of a hydroxyl group on the aromatic ring to a fluorine. Therefore, a plausible synthetic route would involve the deoxyfluorination of 7-hydroxyisoquinoline-5-carboxylic acid.

Reagents like sulfur tetrafluoride (SF4), diethylaminosulfur trifluoride (DAST), or more modern, safer alternatives like PyFluor could be employed. However, these reagents can be aggressive and may not be compatible with the carboxylic acid functionality without protection.

A more direct interpretation of this section's title within synthetic chemistry involves the conversion of the carboxylic acid's -OH group to an acyl fluoride (-COF). This is a well-established transformation. Numerous modern reagents allow for the mild and efficient deoxyfluorination of carboxylic acids to their corresponding acyl fluorides. nih.govnih.govorganic-chemistry.orgrsc.orgworktribe.com For example, pentafluoropyridine (B1199360) (PFP) has been shown to be an effective reagent for this conversion under mild conditions. worktribe.com This would result in 7-fluoroisoquinoline-5-carbonyl fluoride, a reactive intermediate.

Carboxylic Acid Functionalization and Introduction

The introduction of the carboxylic acid group at the C5 position is another key synthetic challenge. This can be achieved either by building the ring with the carboxyl group already in place or by functionalizing a pre-formed 7-fluoroisoquinoline (B94710) skeleton.

Carbonylation Reactions

Carbonylation reactions involve the introduction of a carbonyl group (C=O). A common strategy is the palladium-catalyzed carbonylation of an aryl halide or triflate. To synthesize this compound, this would involve a starting material like 5-bromo-7-fluoroisoquinoline (B2920160) or 5-iodo-7-fluoroisoquinoline.

The reaction would be performed under a carbon monoxide (CO) atmosphere, catalyzed by a palladium complex [e.g., Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine (B1218219) ligand], in the presence of a nucleophile. To obtain the carboxylic acid directly, water can be used, though more commonly, an alcohol (e.g., methanol) is used to form an ester, which is then hydrolyzed in a subsequent step.

Another approach is the carboxylation using carbon dioxide (CO2) as the C1 source. Research has demonstrated the synthesis of various fluorine-containing aromatic carboxylic acids from readily available fluoroaromatic compounds and CO2 using organic electrolysis. hokudai.ac.jp This method could potentially be adapted for the carboxylation of 7-fluoroisoquinoline.

Oxidation Pathways for Carboxylic Acid Formation

Oxidation of a pre-existing functional group is a classical and effective method for installing a carboxylic acid. A common precursor for this route would be 7-fluoro-5-methylisoquinoline. The methyl group at the C5 position can be oxidized to a carboxylic acid using strong oxidizing agents.

Reagents such as potassium permanganate (B83412) (KMnO4), nitric acid, or chromic acid are typically used for the oxidation of alkyl side chains on aromatic rings. The conditions must be carefully controlled to prevent over-oxidation or degradation of the heterocyclic ring. A patented process describes the direct oxidation of 8-methylquinoline (B175542) derivatives to the corresponding carboxylic acids using nitric acid or nitrogen dioxide in the presence of a vanadium catalyst, which could be applicable to a 5-methylisoquinoline (B1352389) substrate. google.com

Directed Ortho-Metalation Strategies for Carboxylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method relies on the use of a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped by an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.

In the context of synthesizing this compound, a plausible retrosynthetic approach involves the construction of a suitably substituted pyridine or benzene precursor that can undergo DoM followed by carboxylation. The fluorine atom itself can act as a weak ortho-directing group, although stronger DMGs are often employed to ensure high regioselectivity.

A potential synthetic route could commence with a 3-fluoropyridine (B146971) derivative bearing a directing group at a position that will ultimately become part of the isoquinoline's benzene ring. For instance, a protected 4-substituted-3-fluoropyridine could be subjected to DoM. The choice of the directing group is crucial for the success of this strategy. While a fluorine atom can direct lithiation, its effect is weaker compared to other functional groups like amides or carbamates. nih.gov

Hypothetical DoM Approach:

A hypothetical precursor, such as N,N-diethyl-3-fluoro-4-methylpicolinamide, could be a viable starting point. The amide group would act as a potent DMG, directing lithiation to the C-5 position. Subsequent quenching of the lithiated intermediate with solid carbon dioxide (dry ice) followed by an acidic workup would yield the corresponding carboxylic acid. This intermediate could then be further elaborated to construct the isoquinoline ring.

StepPrecursorReagents and ConditionsIntermediate/ProductNotes
13-Fluoropyridine Derivative1. Strong Base (e.g., LDA, n-BuLi/TMEDA), THF, -78 °C2. CO₂ (s)3. H₃O⁺Ortho-carboxylated pyridine derivativeThe directing group (DMG) on the pyridine ring is crucial for regioselectivity.
2Carboxylated PyridineAnnulation partner and cyclization conditionsThis compoundThe specific annulation strategy would depend on the substituents of the pyridine precursor.

Post-Synthetic Modification of Precursor Molecules

An alternative and often more practical approach to complex substituted heterocycles involves the construction of a simpler, appropriately functionalized precursor molecule, followed by a series of transformations to install the desired substituents.

Halogen-Dance Reactions for Fluorine Relocation

The halogen-dance reaction is a base-catalyzed isomerization process where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. nih.gov This reaction is typically driven by the formation of a more stable organometallic intermediate. While this reaction is well-documented for heavier halogens like bromine and iodine, the migration of fluorine is rare and generally not considered a synthetically viable strategy under standard halogen-dance conditions. nsc.ruresearchgate.net

The high strength of the carbon-fluorine bond makes fluorine a poor migrating group. In fact, fluorine is often used as a non-migrating directing group in halogen-dance reactions involving other halogens. Theoretical studies have suggested that 1,2-fluorine migrations are thermodynamically favored under certain conditions, such as at elevated temperatures or in photochemically activated species, but these conditions are not typical for standard base-catalyzed rearrangements. nih.gov

Therefore, while theoretically intriguing, a synthetic strategy relying on a "fluorine-dance" to relocate a fluorine atom to the C-7 position of an isoquinoline precursor is likely to be impractical and has not been reported for the synthesis of the target molecule.

Palladium-Catalyzed Cross-Coupling Reactions for Isoquinoline Assembly

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the synthesis of substituted isoquinolines. A plausible retrosynthetic disconnection of this compound suggests several potential cross-coupling strategies.

One such approach is the annulation of a substituted alkyne with a suitably functionalized halo-pyridine derivative. For instance, a 2-halo-4-fluoropyridine could be coupled with an alkyne bearing a precursor to the carboxylic acid group.

Plausible Palladium-Catalyzed Annulation:

A specific example could involve the palladium-catalyzed reaction of 2-iodo-4-fluoropyridine with an alkyne such as methyl 2-ethynyl-5-methoxybenzoate. The subsequent cyclization would lead to a 7-fluoro-5-methoxycarbonylisoquinoline, which can then be hydrolyzed to the desired carboxylic acid. The regioselectivity of the annulation would be a critical factor to control.

Coupling Partner 1Coupling Partner 2Catalyst/Ligand/BaseProductReference Analogy
2-Iodo-4-fluoropyridineMethyl 2-ethynyl-5-methoxybenzoatePd(PPh₃)₄, CuI, Et₃NMethyl 7-fluoro-5-methoxyisoquinoline-carboxylate nih.gov
3-Fluoro-4-bromopyridineSubstituted phenylboronic acidPd(OAc)₂, SPhos, K₂CO₃4-(Substituted phenyl)-3-fluoropyridine nih.gov

This strategy offers a modular approach, allowing for the variation of substituents on both coupling partners to access a range of substituted isoquinolines.

Functional Group Interconversion at Isoquinoline C-5 Position

The final strategic approach involves the synthesis of a 7-fluoro-isoquinoline with a different functional group at the C-5 position, which can then be converted to a carboxylic acid in a subsequent step.

Hydrolysis of a 5-Cyano-7-fluoro-isoquinoline:

A common and reliable method for the introduction of a carboxylic acid group is the hydrolysis of a nitrile. organic-chemistry.org This would involve the synthesis of 5-cyano-7-fluoro-isoquinoline as a key intermediate. The synthesis of this precursor could potentially be achieved through methods such as the Sandmeyer reaction on a 5-amino-7-fluoro-isoquinoline or by palladium-catalyzed cyanation of a 5-halo-7-fluoro-isoquinoline. Once obtained, the nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.

PrecursorReagents and ConditionsProductNotes
5-Cyano-7-fluoro-isoquinolineH₂SO₄ (aq), heat or NaOH (aq), heat then H₃O⁺This compoundStandard nitrile hydrolysis conditions.

Oxidation of a 5-Alkyl-7-fluoro-isoquinoline:

Another established method for preparing aromatic carboxylic acids is the oxidation of an alkyl side chain. nih.gov A 5-methyl-7-fluoro-isoquinoline could serve as a precursor. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. Care must be taken to ensure that the isoquinoline ring is stable under the harsh oxidative conditions.

PrecursorReagents and ConditionsProductNotes
5-Methyl-7-fluoro-isoquinolineKMnO₄, H₂O, heatThis compoundThe reaction conditions need to be carefully controlled to avoid degradation of the heterocyclic ring. researchgate.netnih.gov

Chemical Reactivity and Transformation Studies of 7 Fluoroisoquinoline 5 Carboxylic Acid

Reactivity of the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic center, susceptible to reactions with various electrophiles.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the isoquinoline nucleus can readily undergo N-alkylation and N-acylation reactions. bldpharm.com These reactions typically involve the treatment of the isoquinoline derivative with an alkyl halide or an acyl halide, respectively. The fluorine atom at the C-7 position, being electron-withdrawing, is expected to decrease the basicity of the isoquinoline nitrogen to some extent, but not prevent these fundamental reactions. bldpharm.com

N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy in the synthesis of various biologically active compounds. nih.gov Similarly, N-acylation, the introduction of an acyl group, is a key step in the synthesis of many isoquinoline-based natural products and pharmaceuticals. masterorganicchemistry.comsigmaaldrich.comacs.org While specific studies on 7-fluoroisoquinoline-5-carboxylic acid are not extensively documented, the general reactivity of isoquinolines suggests that it would readily participate in these transformations. bldpharm.com

Table 1: Representative N-Alkylation and N-Acylation Reactions of Isoquinolines

Reaction TypeElectrophileProduct TypeGeneral Conditions
N-AlkylationAlkyl Halide (e.g., CH₃I)N-Alkylisoquinolinium SaltInert solvent (e.g., CH₃CN), Room Temperature or heating
N-AcylationAcyl Halide (e.g., CH₃COCl)N-Acylisoquinolinium SaltInert solvent (e.g., CH₂Cl₂), Base (e.g., Et₃N)

This table presents generalized reaction conditions for isoquinolines and is for illustrative purposes. Specific conditions for this compound may vary.

Quaternization Reactions and Isoquinolinium Salt Formation

The reaction of the isoquinoline nitrogen with an alkylating agent leads to the formation of a quaternary isoquinolinium salt. bldpharm.commdpi.com This process, known as quaternization, is a fundamental reaction of nitrogen-containing heterocycles. The resulting isoquinolinium salts are often used as intermediates in organic synthesis, for instance, in the preparation of isoquinolinones through oxidation. google.com The formation of these salts can also modify the electronic properties and biological activity of the parent molecule. The reaction typically proceeds by treating the isoquinoline with an alkyl halide, such as methyl iodide, in a suitable solvent. mdpi.com

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the isoquinoline ring is a versatile functional group that can undergo a variety of chemical transformations.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. masterorganicchemistry.comchemguide.co.ukrsc.org Alternatively, esterification can be achieved under milder conditions using coupling agents. While no specific esterification of this compound is detailed in the provided search results, a related compound, methyl 5-fluoroisoquinoline-8-carboxylate, has been synthesized, indicating the feasibility of such transformations. mdpi.combiosynth.com

Amidation: The formation of an amide bond from the carboxylic acid is a crucial reaction in medicinal chemistry. rsc.org This can be accomplished by reacting the carboxylic acid with an amine, often in the presence of a coupling agent to activate the carboxylic acid. A variety of coupling reagents have been developed for this purpose. rsc.org The synthesis of amide derivatives of isoquinoline carboxylic acids has been reported in the literature, highlighting the utility of this reaction. beilstein-journals.orgmdpi.com

Table 2: Common Esterification and Amidation Methods for Carboxylic Acids

Reaction TypeReagentsProduct TypeGeneral Conditions
Fischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)EsterHeating
AmidationAmine, Coupling Agent (e.g., DCC, HATU)AmideInert solvent, Room Temperature or heating

This table presents generalized reaction conditions and is for illustrative purposes. Specific conditions for this compound may vary.

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce carboxylic acids to primary alcohols. nih.gov The reduction is generally a high-yielding transformation. The synthesis of (7-fluoroisoquinolin-5-yl)methanol would be achieved through this method.

The direct reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are generally more reactive than carboxylic acids and are easily reduced further to the alcohol. However, specific methods have been developed to achieve this transformation, often involving the in-situ formation of a more reactive derivative followed by controlled reduction.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a synthetically useful transformation. The ease of decarboxylation often depends on the stability of the carbanion intermediate formed upon loss of CO₂. For aromatic carboxylic acids, this reaction can be challenging and often requires harsh conditions or the presence of a catalyst. organic-chemistry.orgnih.govrsc.org For instance, the decarboxylation of isoquinoline-3-carboxylic acids has been reported to occur at high temperatures. thieme-connect.de The presence of the electron-withdrawing fluorine atom in this compound might influence the stability of the potential carbanionic intermediate, thereby affecting the conditions required for decarboxylation.

Reactivity of the Fluorine Substituent

The fluorine atom at the C-7 position is a key site for potential chemical modification. Its reactivity is largely governed by the electronic nature of the isoquinoline ring system.

Nucleophilic Aromatic Substitution (SNAr) with Fluorine as a Leaving Group

The fluorine atom on the isoquinoline ring can potentially be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The feasibility of this reaction is highly dependent on the electronic activation of the aromatic ring. The presence of the electron-withdrawing nitrogen atom in the isoquinoline nucleus, along with the carboxylic acid group, is expected to activate the ring towards nucleophilic attack, making the fluorine atom a plausible leaving group.

Generally, SNAr reactions on fluoroarenes are facilitated by strong electron-withdrawing groups positioned ortho or para to the fluorine atom. In this compound, the activating effect of the ring nitrogen and the carboxylic acid group would be crucial for such transformations. Potential nucleophiles could include amines, thiols, and alkoxides, leading to the corresponding 7-substituted isoquinoline-5-carboxylic acid derivatives. The reaction conditions would likely involve a polar aprotic solvent and potentially elevated temperatures.

C-F Bond Activation and Functionalization

The activation of the C-F bond presents a more challenging yet synthetically valuable transformation. This typically requires transition metal catalysis, often with palladium or nickel complexes. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the C-7 position. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could potentially be employed to introduce aryl, alkyl, or amino groups, respectively. However, the success of these reactions would be highly dependent on the development of suitable catalytic systems that can overcome the high bond dissociation energy of the C-F bond.

Electrophilic Aromatic Substitution on the Isoquinoline Core

The isoquinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The fluorine atom and the carboxylic acid group, both being deactivating groups, will further reduce the electron density of the aromatic rings, making electrophilic substitution challenging.

However, under forcing conditions, electrophilic substitution may occur. The directing effects of the existing substituents would determine the position of the incoming electrophile. The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. The nitrogen atom in the isoquinoline ring deactivates the pyridine (B92270) ring more than the benzene ring. Therefore, any electrophilic attack would be expected to occur on the benzene ring, likely at positions C-6 or C-8, influenced by the directing effects of the fluorine and carboxylic acid groups. Reactions such as nitration or halogenation would likely require strong acid catalysis and harsh conditions. For example, the sulfonation of the related 4-fluoroisoquinoline (B1268607) has been reported to occur at the C-5 position.

Radical Reactions and Photochemical Transformations

The isoquinoline nucleus can participate in radical reactions, such as the Minisci reaction, which involves the addition of a radical to the electron-deficient aromatic ring. Photochemical activation can also lead to unique transformations. For instance, photoredox catalysis has been employed for the C-H functionalization of isoquinolines. acs.org It is conceivable that this compound could undergo similar reactions, potentially leading to the introduction of alkyl or other functional groups at positions C-1 or C-3. The fluorine substituent may influence the regioselectivity of these reactions. Furthermore, photochemical C-F activation could offer an alternative pathway for the functionalization of the C-7 position. nih.gov

Metal-Catalyzed Reactions Involving the Isoquinoline Nucleus

The nitrogen atom and the carboxylic acid group of this compound can act as coordinating sites for metal catalysts, enabling a range of transformations. Palladium-catalyzed reactions are particularly prevalent for the functionalization of heterocyclic compounds. nih.gov For instance, the carboxylic acid group could be used as a directing group to achieve regioselective C-H activation and functionalization of the isoquinoline core.

Decarboxylative cross-coupling reactions are another possibility, where the carboxylic acid group is replaced by another functional group. These reactions are often catalyzed by transition metals like palladium or copper and can be a powerful tool for the synthesis of substituted isoquinolines.

Derivatization Strategies for Advanced Chemical Applications

Carboxylic Acid Derivatization for Conjugation and Tagging

The carboxylic acid group at the 5-position of the isoquinoline (B145761) ring is a prime site for modification, enabling the attachment of this fluorinated scaffold to other molecules of interest. This is particularly valuable for applications in medicinal chemistry and chemical biology, where conjugation to biomolecules or the introduction of reporter tags is often desired.

A common strategy to facilitate the reaction of the carboxylic acid is to convert it into a more reactive intermediate, such as an activated ester or an anhydride (B1165640). Activated esters are key intermediates for acylation reactions. For instance, the carboxylic acid can be reacted with reagents like N-hydroxysuccinimide (NHS), p-nitrophenol, or pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to form the corresponding activated esters. nih.gov These esters are more susceptible to nucleophilic attack by amines and alcohols compared to the free carboxylic acid.

Mixed anhydrides, formed by reacting the carboxylic acid with an acyl halide or another carboxylic acid derivative, also serve as highly reactive intermediates for subsequent coupling reactions.

Table 1: Common Reagents for the Formation of Activated Esters

Activating AgentResulting Activated EsterKey Features
N-hydroxysuccinimide (NHS)N-hydroxysuccinimidyl esterCommonly used for bioconjugation, relatively stable.
p-nitrophenolp-nitrophenyl esterGood leaving group, reaction progress can be monitored by the release of p-nitrophenolate.
PentafluorophenolPentafluorophenyl esterHighly reactive, suitable for less reactive amines.

The formation of an amide bond is a robust and widely used reaction for linking the 7-fluoroisoquinoline-5-carboxylic acid moiety to primary and secondary amines. hepatochem.com This reaction is typically mediated by a variety of coupling reagents that activate the carboxylic acid. Common coupling reagents include carbodiimides like DCC and EDC, as well as uronium and phosphonium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). luxembourg-bio.comgrowingscience.com The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization if chiral amines are used. nih.gov

Table 2: Selected Amide Coupling Reagents

ReagentDescription
DCC (N,N'-Dicyclohexylcarbodiimide)A widely used, inexpensive coupling agent. luxembourg-bio.com
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide)A water-soluble carbodiimide, facilitating product purification. nih.gov
HATUA highly efficient uronium-based coupling reagent, often used for difficult couplings. growingscience.com

The ability to form stable amide bonds is particularly advantageous for the conjugation of this compound to biomolecules such as peptides, proteins, and amino-functionalized oligonucleotides. frontiersin.org By activating the carboxylic acid, it can readily react with the free amino groups of lysine residues in proteins or the N-terminus of peptides. This strategy is employed to label biomolecules with the fluoroisoquinoline moiety, which can serve as a fluorescent probe or a pharmacophore.

Similarly, the carboxylic acid can be coupled to amino-terminated polymers to create functional materials with the specific properties imparted by the fluoroisoquinoline unit. These hybrid materials can have applications in drug delivery, diagnostics, and material science.

Functionalization at Other Positions of the Isoquinoline Ring

Beyond the carboxylic acid group, the isoquinoline ring itself can be further functionalized to modulate the electronic properties, steric profile, and biological activity of the molecule.

The introduction of additional halogen atoms onto the isoquinoline ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. Halogenation of isoquinoline derivatives can be achieved through various methods, including electrophilic aromatic substitution. smolecule.commt.com The position of the existing fluorine and carboxylic acid groups will direct the regioselectivity of these reactions. For instance, electrophilic halogenation of the isoquinoline ring typically occurs at positions C-5, C-8, and to a lesser extent, C-7. smolecule.com The presence of the fluorine at C-7 may influence the reactivity and direct incoming electrophiles to other available positions. Metal-free halogenation protocols have also been developed, offering operationally simpler and more environmentally friendly alternatives. smolecule.com

The introduction of alkyl or aryl groups at various positions on the isoquinoline ring can be achieved through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are powerful tools for forming new carbon-carbon bonds. nih.gov To perform these reactions, a halogenated derivative of this compound would typically be required as a starting material. For example, if an additional bromine or iodine atom is introduced onto the ring, it can serve as a handle for these cross-coupling reactions, allowing for the introduction of a wide variety of alkyl and aryl substituents. The specific position of the halogen will determine the final location of the new substituent.

Regioselective Derivatization Guided by Fluorine and Carboxylic Acid

The derivatization of the this compound scaffold is a nuanced process governed by the electronic interplay of the fluorine and carboxylic acid substituents with the inherent reactivity of the isoquinoline core. The regioselectivity of chemical transformations is dictated by the directing effects of these functional groups, which influence the electron density and accessibility of various positions on the heterocyclic ring system. Understanding these effects is paramount for the strategic design of synthetic routes to novel and complex chemical entities.

The isoquinoline ring system itself exhibits a predisposition to certain reaction types at specific positions. Generally, the pyridine (B92270) ring is electron-deficient and susceptible to nucleophilic attack, while the benzene (B151609) ring is more prone to electrophilic substitution. However, the presence of the fluorine atom at the C-7 position and the carboxylic acid group at the C-5 position significantly modulates this intrinsic reactivity.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, through its lone pairs, fluorine can exert a weak, resonance-based electron-donating effect (+M), which directs incoming electrophiles to the ortho and para positions. In the context of this compound, this would primarily influence the reactivity at the C-6 and C-8 positions.

The carboxylic acid group is a deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature, directing incoming electrophiles to the meta position. For this compound, this would direct an electrophile to the C-6 and C-8 positions. Therefore, for electrophilic substitution reactions, both the fluorine and carboxylic acid groups tend to direct incoming groups to the C-6 and C-8 positions.

In the case of nucleophilic aromatic substitution, the electron-deficient nature of the pyridine ring of the isoquinoline nucleus makes it susceptible to attack, particularly at the C-1 position. The presence of the electron-withdrawing fluorine and carboxylic acid groups on the benzene ring further enhances the electrophilicity of the entire ring system, potentially activating it for nucleophilic substitution.

The carboxylic acid group itself is a versatile handle for derivatization. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, through standard organic transformations. These derivatizations proceed via nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group of the carboxylic acid.

The following table summarizes the predicted regioselective outcomes for various derivatization strategies on this compound, based on the directing effects of the fluorine and carboxylic acid substituents.

Reaction TypeReagentsPredicted Major Product(s)Guiding Substituent(s)
Electrophilic Aromatic Substitution (Nitration)HNO3/H2SO47-Fluoro-6-nitroisoquinoline-5-carboxylic acid and/or 7-Fluoro-8-nitroisoquinoline-5-carboxylic acidFluorine (ortho-directing) and Carboxylic Acid (meta-directing)
Electrophilic Aromatic Substitution (Halogenation)Br2/FeBr36-Bromo-7-fluoroisoquinoline-5-carboxylic acid and/or 8-Bromo-7-fluoroisoquinoline-5-carboxylic acidFluorine (ortho-directing) and Carboxylic Acid (meta-directing)
Nucleophilic Acyl Substitution (Esterification)ROH, H+Alkyl 7-fluoroisoquinoline-5-carboxylateCarboxylic Acid
Nucleophilic Acyl Substitution (Amidation)RNH2, DCC7-Fluoro-N-alkylisoquinoline-5-carboxamideCarboxylic Acid

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 7-Fluoroisoquinoline-5-carboxylic acid in solution. By analyzing various NMR experiments, the identity and position of each hydrogen, carbon, and fluorine atom can be determined.

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring atoms. For this compound, five distinct signals in the aromatic region are expected. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms and the anisotropic effects of the aromatic system.

Key expected features include:

Protons H1 and H3: These protons on the pyridine (B92270) ring of the isoquinoline (B145761) core typically appear at high chemical shifts due to the influence of the adjacent nitrogen atom.

Protons H4, H6, and H8: These protons on the benzene (B151609) ring are affected by the carboxylic acid and fluorine substituents.

Coupling Constants (J): The splitting patterns of the signals are critical for assignment. Ortho-coupling (³JHH) is typically 6-10 Hz, meta-coupling (⁴JHH) is 1-3 Hz, and couplings across the fluorine atom (JHF) have characteristic values. rsc.org Specifically, a three-bond H-F coupling (³JHF, between F7 and H6) is expected to be around 6-12 Hz, while a four-bond coupling (⁴JHF, between F7 and H8) would be smaller, around 2-5 Hz. rsc.org

Table 1: Predicted ¹H NMR Data for this compound (Predicted for a solution in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant(s) (J, Hz)
H1~9.3dJ(H1-H3) ≈ 1.5-2.5
H3~8.6dJ(H3-H1) ≈ 1.5-2.5
H4~8.4s
H6~8.0dd³J(H6-F7) ≈ 9.0, ⁴J(H6-H8) ≈ 2.5
H8~7.8dd⁴J(H8-F7) ≈ 5.0, ⁴J(H8-H6) ≈ 2.5
COOH~13.5br s

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected: nine for the aromatic skeleton and one for the carboxylic acid carbon. The carbon directly attached to the fluorine atom (C7) will appear as a doublet with a very large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. Other nearby carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for a solution in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Predicted ¹³C-¹⁹F Coupling (JCF, Hz)
C1~152-
C3~145-
C4~122-
C4a~135Small
C5~128³JCF ≈ 5-10
C6~118²JCF ≈ 20-25
C7~163¹JCF ≈ 250
C8~115²JCF ≈ 20-25
C8a~129Small
COOH~168-

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is highly specific for observing fluorine atoms. A single signal is expected for this compound. The multiplicity of this signal is a key confirmation of its position. Since the fluorine at C7 is flanked by protons at C6 and C8, its signal should appear as a doublet of doublets due to coupling with both H6 (³JHF) and H8 (⁴JHF). The chemical shift provides information about the electronic environment of the fluorine atom.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. uni.lu For this molecule, a key correlation would be observed between H1 and H3, and potentially a weak correlation between H6 and H8, confirming their spatial proximity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. It would be used to definitively assign H1 to C1, H3 to C3, H4 to C4, H6 to C6, and H8 to C8. google.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying connections between atoms over two or three bonds and is the primary method for assigning quaternary (non-protonated) carbons. acs.org Key expected correlations would include:

H6 and H8 correlating to the fluorinated carbon, C7.

H4 and H6 correlating to the carboxylic acid-bearing carbon, C5, and the carbonyl carbon (COOH).

H1 and H4 correlating to the bridgehead carbon C8a.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern. The monoisotopic mass of this compound (C₁₀H₆FNO₂) is 191.03825 Da.

The fragmentation of the molecule under electron ionization (EI) or collision-induced dissociation (CID) is expected to follow pathways typical for aromatic carboxylic acids. The stability of the isoquinoline ring system would likely lead to initial fragmentation centered around the carboxylic acid group.

Molecular Ion ([M]⁺): A strong molecular ion peak at m/z 191 is expected due to the stability of the aromatic system.

Loss of •OH: A peak at m/z 174, corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

Loss of •COOH: A peak at m/z 146, resulting from the cleavage of the entire carboxylic acid group.

Loss of CO: Subsequent loss of carbon monoxide from fragment ions is a common pathway for aromatic carbonyl compounds.

HRMS provides a highly accurate mass measurement, which serves as a powerful confirmation of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different atomic compositions. For this compound, the calculated mass of the protonated molecule ([M+H]⁺) is 192.04553. An experimental HRMS measurement matching this value would unequivocally confirm the molecular formula as C₁₀H₇FNO₂.

Table 3: Predicted HRMS Adducts for this compound (Data sourced from prediction databases)

AdductFormulaPredicted m/z
[M+H]⁺C₁₀H₇FNO₂⁺192.04553
[M+Na]⁺C₁₀H₆FNNaO₂⁺214.02747
[M-H]⁻C₁₀H₅FNO₂⁻190.03097
[M+K]⁺C₁₀H₆FKNNaO₂⁺230.00141
[M+NH₄]⁺C₁₀H₁₀FN₂O₂⁺209.07207

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of this compound. This method involves multiple stages of mass analysis, typically by selecting a precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate a series of characteristic product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule, allowing for unambiguous confirmation of its structure.

For this compound, the fragmentation pathways are predictable based on its functional groups. In positive ion mode, the protonated molecule ([M+H]⁺, m/z 192.04) is the primary precursor ion. In negative ion mode, the deprotonated molecule ([M-H]⁻, m/z 190.03) is selected. Common fragmentation events for carboxylic acids include the neutral loss of water (H₂O) and carbon dioxide (CO₂), which was previously observed as the loss of OH and COOH groups. libretexts.org The stability of the aromatic isoquinoline ring means that significant energy is required for its cleavage.

Key predicted fragmentation pathways include:

Loss of the carboxylic acid group: A prominent fragmentation pathway involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the entire carboxyl group (•COOH), resulting in a fragment ion corresponding to the 7-fluoroisoquinoline (B94710) radical cation. libretexts.org

Decarboxylation: The loss of CO₂ (44 Da) from the precursor ion is a common fragmentation for aromatic carboxylic acids.

Loss of HF: Elimination of hydrogen fluoride (B91410) (20 Da) is a potential pathway due to the fluorine substituent.

Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have been calculated for various adducts of this compound. uni.lu These theoretical values can be compared with experimental data to aid in identification.

Table 1: Predicted MS/MS Fragmentation Data for this compound
Precursor Ion (Adduct)Predicted m/zPredicted FragmentNeutral LossPredicted Fragment m/z
[M+H]⁺192.04553Loss of H₂O18.01174.03551
[M+H]⁺192.04553Loss of CO28.01164.03553
[M-H]⁻190.03097Loss of CO₂44.01146.02097
[M-H]⁻190.03097Loss of HF20.01170.02097

Data sourced from theoretical fragmentation principles and predicted values. libretexts.orguni.lu

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the bonding structure and functional groups within this compound.

Infrared (IR) spectroscopy is particularly effective for identifying the key functional groups in this compound. The presence of the carboxylic acid group gives rise to highly characteristic absorption bands. libretexts.orgopenstax.org The O-H bond of the carboxyl group results in a very broad absorption in the 2500–3300 cm⁻¹ region. libretexts.orgopenstax.org Additionally, the carbonyl (C=O) bond produces a strong, sharp absorption typically found between 1710 and 1760 cm⁻¹. libretexts.orgopenstax.org For aromatic carboxylic acids, this C=O stretch is often observed around 1710 cm⁻¹ due to the formation of hydrogen-bonded dimers in the solid state. libretexts.orgopenstax.org

The fluorinated isoquinoline core contributes to the fingerprint region of the spectrum. Key absorptions include:

C-F Stretch: A strong band typically appears in the 1000–1350 cm⁻¹ range.

Aromatic C=C and C=N Stretches: Multiple bands are expected in the 1400–1650 cm⁻¹ region.

Aromatic C-H Stretches: These appear above 3000 cm⁻¹.

C-H Bending (Out-of-Plane): Bands in the 700–900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Studies on isoquinoline itself show characteristic C-C aromatic stretching bands at 1590, 1295, 1142, and 1035 cm⁻¹. researchgate.net The presence of the fluorine and carboxylic acid substituents will modulate the positions and intensities of these bands.

Table 2: Predicted Characteristic Infrared (IR) Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching2500 - 3300Broad, Strong
Aromatic (C-H)Stretching3000 - 3100Medium
Carboxylic Acid (C=O)Stretching1710 - 1730Strong, Sharp
Aromatic Ring (C=C, C=N)Stretching1400 - 1650Multiple, Medium-Strong
Fluoroaromatic (C-F)Stretching1000 - 1350Strong
Aromatic (C-H)Out-of-Plane Bending700 - 900Medium-Strong

Data based on established ranges for functional groups and data for related compounds. libretexts.orgopenstax.orgresearchgate.net

Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing the symmetric vibrations of the aromatic backbone and the C-F bond. The analysis of isoquinoline has identified C-H stretching vibrations around 3057 cm⁻¹ and C-H out-of-plane bending near 799 and 775 cm⁻¹. irphouse.com

For this compound, the symmetric stretching of the isoquinoline ring system would be expected to produce strong Raman signals. The introduction of a fluorine atom can influence the vibrational spectra; in many cases, fluorine substitution lowers the vibrational energy levels, causing Raman peaks to shift to lower wavenumbers. researchgate.net The C=O stretch of the carboxylic acid is also Raman active, though typically weaker than in the IR spectrum. The low-frequency region (100–400 cm⁻¹) can reveal information about lattice vibrations and whole-molecule motions in the solid state.

Table 3: Predicted Characteristic Raman Shifts for this compound
Functional Group / MoietyVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic (C-H)Stretching3050 - 3100Strong
Aromatic RingRing Breathing / Symmetric Stretching1300 - 1650Strong
Fluoroaromatic (C-F)Stretching1000 - 1350Medium
Aromatic RingRing Deformation600 - 800Medium

Data based on established ranges and data for related compounds. irphouse.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of light corresponding to electronic transitions. The isoquinoline core is a chromophore containing π-electrons that can undergo π→π* transitions, which are typically intense. It also has a nitrogen atom with a lone pair of electrons, allowing for weaker n→π* transitions. rsc.org

Gas-phase studies of isoquinoline have identified multiple valence transitions, with a notable intense broad band peaking around 6.003 eV (~206 nm). rsc.org Solution-based studies show absorption maxima up to 5.4 eV (~230 nm). rsc.org The presence of substituents significantly modulates the electronic spectrum.

Carboxylic Acid Group (-COOH): This group can act as an auxochrome, modifying the absorption maxima and intensity of the isoquinoline core.

Fluorine Atom (-F): As a substituent, fluorine typically has a relatively small effect on the position of UV-Vis absorption bands compared to other halogens, but it can cause slight shifts (either hypsochromic or bathochromic) depending on its position and interaction with the molecular orbitals. nih.gov

For this compound, a complex spectrum with multiple absorption bands is expected, originating from the π→π* and n→π* transitions of the substituted aromatic system.

Table 4: Predicted UV-Vis Absorption Data for this compound
Transition TypeOriginating MoietyPredicted λmax Range (nm)Expected Intensity (Molar Absorptivity, ε)
π→πIsoquinoline Ring System220 - 280High
π→πIsoquinoline Ring System300 - 350Moderate
n→π*Nitrogen Lone Pair / Carbonyl Oxygen> 350Low

Data based on the known electronic spectra of isoquinoline and general principles of substituent effects. rsc.orgnih.gov

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for aromatic carboxylic acids. sielc.comnih.gov

In a typical RP-HPLC setup:

Stationary Phase: A nonpolar C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used. semanticscholar.org To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, an acid modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase. sielc.com

Detection: The aromatic isoquinoline ring is a strong chromophore, making UV detection a highly effective and sensitive method. nih.gov The detection wavelength is typically set at one of the absorption maxima of the compound, for instance, around 254 nm. semanticscholar.org

By adjusting the gradient (the ratio of organic solvent to water over time), a high-resolution separation can be achieved, allowing for the quantification of impurities and the determination of the compound's purity with high accuracy.

Table 5: Typical Reversed-Phase HPLC Conditions for Analysis of this compound
ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Elution ModeGradient or Isocratic
Flow Rate~1.0 mL/min
DetectionUV Absorbance (e.g., at 254 nm)
Column TemperatureAmbient or controlled (e.g., 30-40 °C)

Conditions are representative examples based on standard methods for aromatic carboxylic acids. sielc.comsemanticscholar.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in the field of liquid chromatography, offering superior resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This is primarily achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. For a novel compound such as this compound, the development of a robust UPLC method is crucial for ensuring its purity, and for conducting detailed kinetic and stability studies.

Hypothetical UPLC Method Development and Validation:

The development of a UPLC method for this compound would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and detection.

A reversed-phase approach would be the most probable starting point, given the aromatic and carboxylic acid functionalities of the molecule. A C18 or a phenyl-hexyl column would be a suitable initial choice for the stationary phase, offering a balance of hydrophobic and π-π interactions.

The mobile phase would likely consist of an aqueous component, such as water with a pH modifier like formic acid or ammonium (B1175870) formate (B1220265) to control the ionization of the carboxylic acid group, and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of the target compound and any potential impurities with differing polarities.

Detection would most effectively be carried out using a photodiode array (PDA) detector, which would allow for the determination of the optimal detection wavelength based on the UV-Vis spectrum of this compound.

Detailed Research Findings:

Data Tables:

Table 1: Hypothetical UPLC Method Parameters for the Analysis of this compound

ParameterValue
Instrumentation Waters ACQUITY UPLC H-Class or similar
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection PDA Detector, 254 nm
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0

Table 2: Hypothetical Method Validation Data for this compound UPLC Analysis

Validation ParameterResultAcceptance Criteria
Linearity (R²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (RSD%)
- Repeatability (Intra-day)< 1.0%≤ 2.0%
- Intermediate Precision (Inter-day)< 2.0%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL-
Specificity No interference from blank/placeboNo co-eluting peaks

Theoretical and Computational Studies of 7 Fluoroisoquinoline 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. For 7-Fluoroisoquinoline-5-carboxylic acid, these methods can elucidate properties that are otherwise difficult to measure experimentally.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. In the study of quinoline (B57606) and isoquinoline (B145761) derivatives, DFT has been successfully used to determine kinetic and thermodynamic stability, analyze molecular interactions, and evaluate optical and electronic properties. sigmaaldrich.comnih.gov

For this compound, DFT calculations would involve optimizing the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties can be calculated. These properties include the distribution of electron density, which reveals the electron-rich and electron-poor regions of the molecule, and the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is particularly useful for predicting how the molecule will interact with other molecules, highlighting areas prone to electrophilic or nucleophilic attack.

While specific DFT studies on this compound are not available in the surveyed literature, the expected outcomes would provide a detailed picture of its electronic landscape.

Table 1: Illustrative Electronic Properties from DFT Calculations

PropertyPredicted Value for this compound
Total Energy (Hartree)N/A
Dipole Moment (Debye)N/A
Electron Affinity (eV)N/A
Ionization Potential (eV)N/A
Note: Specific calculated values for this compound are not available in the reviewed literature. This table illustrates the types of data that would be generated from DFT studies.

Calculation of Molecular Orbitals (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (its electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical hardness; a larger gap generally implies higher stability and lower reactivity. sigmaaldrich.comnih.gov

For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would reveal the most likely sites for chemical reactions. For instance, the HOMO is often located on electron-rich parts of a molecule, while the LUMO is centered on electron-deficient areas. In a study on a substituted isoindole, DFT studies suggested that the HOMO was located over the substituted aromatic ring, while the LUMO was present mainly over the indole (B1671886) side, pointing to the reactive sites of the molecule.

Table 2: Illustrative Frontier Orbital Energies

Molecular OrbitalEnergy (eV) for this compound
HOMON/A
LUMON/A
HOMO-LUMO GapN/A
Note: Specific calculated values for this compound are not available in the reviewed literature. This table illustrates the data that would be generated from frontier molecular orbital analysis.

Reaction Mechanism Elucidation via Transition State Analysis

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, therefore, its rate.

For this compound, this methodology could be used to study various reactions, such as its synthesis or its participation in further chemical transformations. For example, the formation of an amide bond, a common reaction for carboxylic acids, proceeds through a series of steps including nucleophilic attack and the formation of a tetrahedral intermediate. nih.gov Transition state analysis would allow for the detailed study of this mechanism, providing insights into the feasibility of the reaction and how substituents like the fluorine atom might influence the reaction pathway.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of a synthesized compound or for interpreting complex experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters.

For this compound, theoretical calculations could predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Comparing these predicted shifts with experimental data would provide strong evidence for the compound's structure. In a study on quinoline derivatives, DFT calculations were used to predict chemical shifts that were then compared to experimental values, aiding in the structural confirmation of the synthesized compounds. nih.gov While no specific predicted NMR data for this compound is available, this approach remains a standard and valuable tool in chemical research.

Molecular Modeling and Simulations

Beyond the electronic-level detail of quantum mechanics, molecular modeling and simulations offer methods to study the larger-scale behavior of molecules, such as their preferred shapes and dynamics.

Conformational Analysis

Most molecules are not static but can adopt various three-dimensional shapes, or conformations, by rotating around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.

For this compound, the primary source of conformational flexibility is the rotation of the carboxylic acid group relative to the isoquinoline ring. While the isoquinoline ring system is largely planar and rigid, the orientation of the -COOH group can vary. A conformational analysis would typically involve systematically rotating the dihedral angle defining the orientation of the carboxylic acid group and calculating the energy at each step. This would reveal the lowest-energy conformation and any other stable conformers that might exist in equilibrium. In a study of a related isoindole derivative, the dihedral angle between different planar groups was a key structural feature determined by the analysis. Understanding the preferred conformation is crucial as it can significantly influence the molecule's biological activity and its interactions with other molecules.

Intermolecular Interaction Studies (e.g., hydrogen bonding, π-stacking)

The structure of this compound is composed of a planar isoquinoline ring system, a carboxylic acid group, and a fluorine atom. This specific arrangement of functional groups dictates the types and strengths of its intermolecular interactions.

Hydrogen Bonding: The carboxylic acid moiety is a primary site for strong hydrogen bonding. It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for the formation of robust intermolecular connections. In many cases, carboxylic acids form dimeric structures, known as homosynthons, through a pair of hydrogen bonds between two molecules. It is also possible for the carboxylic acid to form hydrogen bonds with other suitable functional groups, known as heterosynthons. The nitrogen atom in the isoquinoline ring can also act as a hydrogen bond acceptor.

π-Stacking: The planar, aromatic isoquinoline core of the molecule facilitates π-π stacking interactions. These non-covalent interactions are crucial for the organization of molecules in the solid state and can influence properties like solubility. The presence of the electron-withdrawing fluorine atom alters the electron density of the aromatic rings, which in turn modulates the nature and strength of these π-stacking interactions.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic structure of a molecule. They are widely used in computational chemistry to predict the behavior and properties of compounds.

The Topological Polar Surface Area (TPSA) is a descriptor used to estimate the polarity of a molecule. It is calculated by summing the surface areas of all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. TPSA is a valuable metric in drug discovery as it correlates with a molecule's ability to permeate cell membranes. Molecules with a lower TPSA generally exhibit better membrane permeability. For this compound, the TPSA would be calculated based on the contributions from the nitrogen atom in the isoquinoline ring and the two oxygen atoms of the carboxylic acid group.

Lipophilicity, or the "greasiness" of a molecule, is a key determinant of its pharmacokinetic profile. It is commonly expressed by the partition coefficient (LogP) and the distribution coefficient (LogD).

LogP is the logarithm of the ratio of the concentration of a neutral (unionized) compound in two immiscible phases, typically octanol (B41247) and water. It is a measure of lipophilicity for a compound that does not ionize.

LogD is the logarithm of the distribution coefficient, which is the ratio of the sum of the concentrations of all forms of a compound (ionized and unionized) in each of the two phases. For ionizable molecules like this compound, LogD is pH-dependent and considered a more accurate descriptor of lipophilicity under physiological conditions.

Computational models predict the LogP for this compound, providing a baseline for its lipophilicity.

DescriptorPredicted Value
XlogP1.7

Data sourced from PubChemLite.

The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry, providing information about the size and shape of an ion. Predicted CCS values can help in the identification of the compound in experimental analyses. The table below lists the predicted CCS values for various adducts of this compound.

Adductm/zPredicted CCS (Ų)
[M+H]+192.04553135.3
[M+Na]+214.02747145.2
[M-H]-190.03097136.5
[M+NH4]+209.07207154.1
[M+K]+230.00141141.7
[M+H-H2O]+174.03551128.1
[M+HCOO]-236.03645155.2
[M+CH3COO]-250.05210180.8

Predicted Collision Cross Section (CCS) values are calculated using CCSbase. m/z represents the mass-to-charge ratio of the adduct.

Structure Reactivity Relationship Srr Studies of 7 Fluoroisoquinoline 5 Carboxylic Acid Derivatives

Influence of Fluorine Substitution on Reactivity Profiles

The introduction of a fluorine atom at the 7-position of the isoquinoline (B145761) ring profoundly influences the molecule's reactivity. This is attributable to the unique electronic and steric properties of fluorine, the most electronegative element.

Electronic Effects (Inductive and Resonance) of Fluorine

Fluorine's impact on the electron distribution within the aromatic system is twofold, characterized by a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R).

The potent inductive effect of the fluorine atom decreases the electron density of the entire isoquinoline ring system. This deactivation makes the carbocyclic ring less susceptible to electrophilic aromatic substitution (SEAr) reactions. japsonline.com Conversely, the pyridine (B92270) ring becomes more activated towards nucleophilic attack, particularly at positions 1 and 3. japsonline.com

The resonance effect of fluorine, stemming from its lone pairs of electrons, can donate electron density to the aromatic system. However, due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the carbon atoms in the aromatic ring, this effect is considerably weaker than its inductive effect.

Table 1: Hammett Constants for Selected Substituents

Substituent σm σp
-F 0.34 0.05
-Cl 0.37 0.22
-Br 0.40 0.23
-NO2 0.73 0.78
-CH3 -0.06 -0.16

Data sourced from Schwarzenbach et al. oup.com

Steric Considerations of Fluorine

The fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of a hydrogen atom (1.20 Å). Consequently, the steric hindrance imposed by a fluorine substituent at the 7-position is generally considered to be minimal. However, even this small increase in steric bulk can influence the approach of reagents to the neighboring positions, potentially affecting reaction rates and regioselectivity in certain transformations.

Impact of Carboxylic Acid Position and Derivatives on Reactivity

The carboxylic acid group at the 5-position is a strong electron-withdrawing group, further deactivating the carbocyclic ring towards electrophilic substitution. This deactivation is a combination of its -I and -R effects. The position of this group is critical; being adjacent to the pyridine ring, it significantly influences the electronic properties of the entire heterocyclic system.

The reactivity of the carboxylic acid itself is a key feature of these derivatives. It can readily undergo reactions typical of carboxylic acids, such as esterification, amidation, and reduction. The formation of derivatives like esters and amides can modulate the biological activity and physicochemical properties of the parent compound. For instance, converting the carboxylic acid to an ester can increase its lipophilicity, which may be advantageous in certain applications.

Systematic Modification and Characterization of Analogs

While specific studies on the systematic modification of 7-Fluoroisoquinoline-5-carboxylic acid are not extensively documented in publicly available literature, the synthesis of related substituted isoquinolines provides a framework for potential derivatization. mdpi.comacs.org The synthesis of analogs would likely involve multi-step sequences. For example, the synthesis of 7-substituted-4-hydroxyquinoline-3-carboxylic acids has been reported, highlighting the feasibility of introducing various substituents at the 7-position. nih.gov

A hypothetical series of analogs could be synthesized to probe the structure-reactivity relationships. For instance, varying the substituent at the 7-position (e.g., Cl, Br, CH3, OCH3) while keeping the carboxylic acid at the 5-position constant would allow for a systematic investigation of the electronic and steric effects on reactivity.

Table 2: Hypothetical Analogs of this compound for SRR Studies

Compound R7-Substituent R5-Substituent
1 -F -COOH
2 -Cl -COOH
3 -Br -COOH
4 -CH3 -COOH
5 -OCH3 -COOH
6 -F -COOCH3

| 7 | -F | -CONH2 |

The characterization of these analogs would involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures.

Computational and Experimental Correlation in SRR Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the structural features of molecules with their chemical reactivity or biological activity. For isoquinoline derivatives, QSAR models have been developed to predict their inhibitory activity against various enzymes. japsonline.comscienceopen.com These models often use descriptors that quantify electronic, steric, and hydrophobic properties.

In the context of this compound, a QSAR study could be designed to correlate the calculated properties of a series of analogs with their experimentally determined reactivity. For example, computational methods like Density Functional Theory (DFT) can be used to calculate parameters such as:

Atomic charges: To visualize the electron distribution and identify sites susceptible to nucleophilic or electrophilic attack.

Frontier molecular orbital energies (HOMO and LUMO): To predict the reactivity towards different types of reagents.

Molecular electrostatic potential (MEP): To identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.

These calculated parameters could then be correlated with experimental data, such as reaction rates or equilibrium constants (e.g., pKa values), to build a robust SRR model. Such a model would be invaluable for predicting the reactivity of new, unsynthesized derivatives and for the rational design of molecules with desired properties. While specific computational studies on this compound are scarce in the literature, the methodologies are well-established for related quinoline (B57606) and isoquinoline systems. nih.govnih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of complex heterocyclic molecules often involves multi-step processes with significant environmental footprints. doaj.orgbohrium.com Consequently, a major thrust in contemporary chemical research is the development of greener and more sustainable synthetic methodologies. For 7-Fluoroisoquinoline-5-carboxylic acid, future research is anticipated to move beyond conventional methods towards more eco-friendly alternatives.

Green chemistry principles, such as the use of recyclable catalysts, microwave-assisted synthesis, and benign solvents like water, are expected to be at the forefront of these efforts. doaj.orgbohrium.comresearchgate.netijbpas.comprimescholars.com Photocatalysis, which utilizes visible light to drive chemical reactions, presents a particularly attractive avenue for the construction of nitrogen-containing heterocycles, offering mild reaction conditions and minimizing the need for stoichiometric reagents. colby.eduresearchgate.netacs.orgnih.govresearchgate.net Furthermore, the application of biocatalysis, employing enzymes like monoamine oxidase or α-amylase, could offer highly selective and environmentally benign routes to quinoline (B57606) and isoquinoline (B145761) derivatives. northumbria.ac.ukresearchgate.netacs.orggoogle.com The development of such enzymatic processes for the synthesis of this compound would represent a significant advancement in sustainable pharmaceutical manufacturing. researchgate.net

Sustainable Synthetic Strategy Potential Advantages for this compound Synthesis Relevant Research Areas
Microwave-Assisted Synthesis Rapid reaction times, improved yields, and enhanced energy efficiency.Green Chemistry, Fluoroquinolone Synthesis researchgate.netijbpas.com
Photocatalysis Mild reaction conditions, use of visible light as a renewable energy source, generation of reactive intermediates without harsh reagents.Heterocycle Synthesis, Sustainable Chemistry colby.eduresearchgate.netacs.orgnih.gov
Biocatalysis High selectivity (regio- and stereoselectivity), mild reaction conditions (aqueous media, ambient temperature), and reduced environmental impact.Enzymatic Synthesis, Quinoline Derivatives northumbria.ac.ukresearchgate.netacs.org

Exploration of Advanced Functionalization and Conjugation Methodologies

The functionalization of the this compound core is pivotal for modulating its physicochemical properties and biological activity. Future research will likely focus on advanced functionalization techniques, particularly direct C-H bond functionalization. rsc.orgthieme-connect.deacs.orgacs.orgrsc.org This atom-economical approach allows for the introduction of various substituents onto the isoquinoline backbone without the need for pre-functionalized starting materials, thereby streamlining synthetic pathways. rsc.org

The carboxylic acid group of this compound serves as a versatile handle for conjugation to other molecules, such as peptides, polymers, or targeting ligands. The development of more efficient and selective conjugation methodologies will be crucial for its application in areas like drug delivery and diagnostics. This could involve exploring novel coupling reagents, enzymatic ligations, or click chemistry approaches to attach the isoquinoline moiety to a variety of substrates.

Application as a Key Building Block in Complex Molecule Synthesis

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. nih.govrsc.orgslideshare.net The presence of both a fluorine atom and a carboxylic acid group on the this compound molecule enhances its potential as a valuable building block for the synthesis of complex, high-value molecules.

Future research is expected to leverage this compound in the construction of novel isoquinoline alkaloids and their analogues with potential therapeutic applications. nih.govrsc.org The fluorine atom can improve metabolic stability, binding affinity, and bioavailability, while the carboxylic acid provides a point of attachment for further chemical elaboration. Its use as a foundational element in combinatorial chemistry libraries could also accelerate the discovery of new drug candidates. wikipedia.org

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry is a paradigm shift in chemical manufacturing, offering improved safety, efficiency, and scalability. springerprofessional.demdpi.comdurham.ac.ukmdpi.comuc.ptnih.gov The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a logical next step. Flow reactors can enable better control over reaction parameters, such as temperature and mixing, leading to higher yields and purities. mdpi.comdurham.ac.uk

Furthermore, the combination of flow chemistry with automated synthesis platforms can significantly accelerate the drug discovery and development process. youtube.com Automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, allowing for the rapid generation and screening of libraries of this compound derivatives. durham.ac.ukyoutube.com This high-throughput approach can dramatically reduce the time from molecular design to biological evaluation. youtube.com

Technology Anticipated Impact on this compound Research Key Advantages
Flow Chemistry Enables safer, more efficient, and scalable production of the compound and its derivatives. springerprofessional.demdpi.comEnhanced heat and mass transfer, precise control over reaction conditions, improved safety for hazardous reactions. springerprofessional.demdpi.com
Automated Synthesis Accelerates the synthesis and screening of new analogues for drug discovery and materials science. youtube.comHigh-throughput synthesis, reduced manual labor, and improved reproducibility. wikipedia.orgdurham.ac.ukyoutube.com

Deepening Mechanistic Understanding through Advanced Computational Techniques

Advanced computational techniques, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting chemical reactivity. tandfonline.comresearchgate.netnih.govresearchgate.net For this compound, DFT calculations can provide valuable insights into its electronic structure, reaction mechanisms, and spectroscopic properties. tandfonline.comresearchgate.net

Future research will likely employ computational modeling to:

Elucidate the mechanisms of novel synthetic reactions, aiding in the optimization of reaction conditions.

Predict the impact of further functionalization on the molecule's properties, guiding the design of new derivatives with desired characteristics.

Simulate interactions with biological targets, facilitating the rational design of new therapeutic agents.

By combining theoretical calculations with experimental work, a deeper understanding of the fundamental chemistry of this compound can be achieved, accelerating its development and application in various scientific fields. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Fluoroisoquinoline-5-carboxylic acid, and how can purity be validated?

  • Methodological Answer : Common synthetic approaches include fluorination of isoquinoline precursors via halogen-exchange reactions or direct carboxylation of fluorinated intermediates. Post-synthesis, purity validation requires a combination of analytical techniques:

  • HPLC (using a C18 column with UV detection at 254 nm) to assess chromatographic homogeneity.
  • NMR (¹H/¹³C) to confirm structural integrity, with fluorinated analogs often showing distinct splitting patterns due to ¹⁹F coupling .
  • Mass spectrometry (ESI-MS) to verify molecular ion peaks and rule out byproducts.
    • Key Consideration : Include detailed experimental procedures (e.g., solvent systems, reaction temperatures) in supplementary materials to ensure reproducibility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.
  • First Aid : In case of skin contact, rinse immediately with water for 15 minutes and consult a physician. Provide the compound’s SDS to medical personnel .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated ¹³C NMR shifts) to identify outliers.
  • Solvent Effects : Note that fluorinated compounds may exhibit solvent-dependent shifts; DMSO-d₆ vs. CDCl₃ can alter splitting patterns .
  • Contamination Checks : Run blank spectra to rule out solvent or reagent artifacts.
    • Example : A 2022 study resolved conflicting ¹⁹F NMR signals by re-synthesizing the compound under anhydrous conditions, highlighting the impact of trace moisture on reactivity .

Q. What strategies optimize the regioselective fluorination of isoquinoline scaffolds to minimize byproducts?

  • Methodological Answer :

  • Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) to direct fluorination to the 7-position.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance electrophilic fluorination efficiency.
  • Reaction Monitoring : Employ in-situ IR spectroscopy to track intermediate formation and adjust reaction times .
    • Data Table :
CatalystSolventYield (%)Byproducts (%)
Pd(OAc)₂DMF78<5
CuIDMSO6512

Q. How should researchers address contradictory biological activity data in fluorinated isoquinoline studies?

  • Methodological Answer :

  • Dose-Response Analysis : Ensure activity assays cover a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Cell Line Validation : Confirm target specificity using CRISPR-knockout models to rule off-target interactions.
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., 5-Fluorouracil derivatives) to contextualize findings .

Experimental Design & Reproducibility

Q. What criteria define a robust experimental design for studying this compound’s reactivity?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Pilot studies to determine solvent compatibility and reaction scalability.
  • Novelty : Compare results against prior fluorinated heterocycle studies (e.g., 5-Fluoroisoindoline hydrochloride ).
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal .
    • Reference : Use systematic literature reviews (e.g., Scopus searches with terms like "fluorinated isoquinoline synthesis") to identify knowledge gaps .

Q. How can computational modeling enhance the interpretation of this compound’s electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to predict frontier orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to rationalize structure-activity relationships .
    • Validation : Correlate computed binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Data Reporting & Publication Guidelines

Q. What details are critical for inclusion in the "Experimental" section of a manuscript involving this compound?

  • Methodological Answer :

  • Synthesis : Specify reagents (purity grades), reaction times, and purification methods (e.g., column chromatography with silica gel 60).
  • Characterization : Report full spectral data (NMR, HRMS) in tabular format, including solvent peaks and coupling constants.
  • Reproducibility : Provide step-by-step protocols in supplementary materials, adhering to the Beilstein Journal’s guidelines for compound characterization .

Q. How should researchers document failed synthetic attempts or irreproducible results?

  • Methodological Answer :

  • Negative Data Tables : Include reaction conditions (e.g., temperature, catalyst loading) that did not yield the target compound.
  • Root-Cause Analysis : Discuss potential factors (e.g., moisture sensitivity, inert atmosphere failures) to guide future efforts.
  • Ethical Reporting : Disclose all attempts in supplementary files to prevent redundant work by other researchers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.